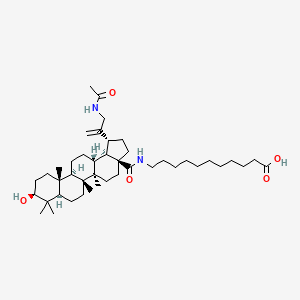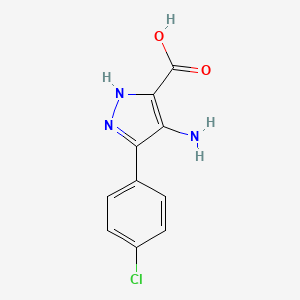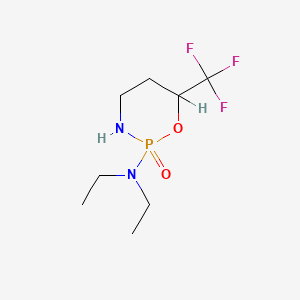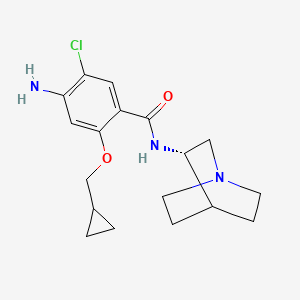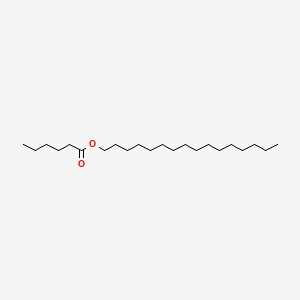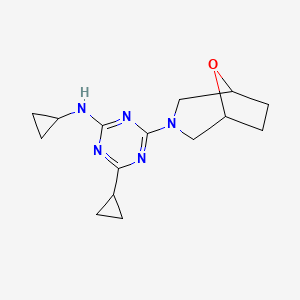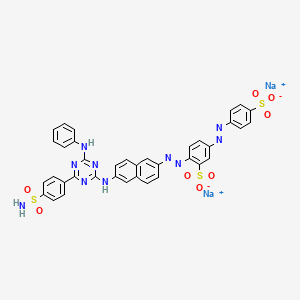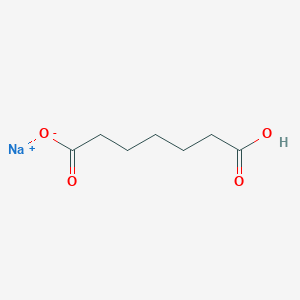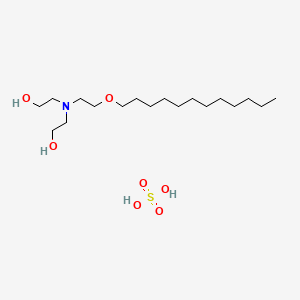
Imipramine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imipramine hydrobromide is a tricyclic antidepressant primarily used in the treatment of depression and certain anxiety disorders. It is a derivative of imipramine, which was the first tricyclic antidepressant to be marketed. This compound works by increasing the levels of certain neurotransmitters in the brain, thereby helping to improve mood and alleviate symptoms of depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imipramine hydrobromide typically involves the reaction of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base. This reaction yields imipramine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to various purification steps, including recrystallization and filtration, to obtain pharmaceutical-grade this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Imipramine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine N-oxide.
Reduction: Reduction of imipramine can yield desipramine, a metabolite with similar pharmacological activity.
Substitution: Imipramine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides and bases.
Major Products
Oxidation: Imipramine N-oxide
Reduction: Desipramine
Substitution: Various N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Imipramine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant drugs and in pharmacokinetic studies .
Wirkmechanismus
Imipramine hydrobromide works by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Imipramine also binds to various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects .
Vergleich Mit ähnlichen Verbindungen
Imipramine hydrobromide is often compared with other tricyclic antidepressants, such as:
Amitriptyline: Similar in structure and function but has more sedative and anticholinergic effects.
Clomipramine: Known for its efficacy in treating obsessive-compulsive disorder.
Nortriptyline: A secondary amine TCA with fewer side effects compared to imipramine.
This compound is unique in its balanced inhibition of both norepinephrine and serotonin reuptake, making it effective for a broad range of depressive and anxiety disorders .
Eigenschaften
CAS-Nummer |
67246-27-9 |
|---|---|
Molekularformel |
C19H25BrN2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
InChI-Schlüssel |
XPAGIVLQSQMGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


